4,4-Dimethyl-2-imidazolidinethione

enzyme inhibition antiparasitic neglected tropical diseases

Unsubstituted 2-imidazolidinethione fails to replicate the distinct enzyme inhibition profile and processability of this 4,4-dimethyl analog, compromising SAR studies and electroplating evaluations. 4,4-Dimethyl-2-imidazolidinethione (CAS 6086-42-6) directly resolves this with quantifiable target engagement and superior handling. • T. cruzi TryR IC50 = 100 µM vs. human GR IC50 = 228 µM - a validated baseline for Chagas disease inhibitor optimization. • Candidate for defect-free indium electroplating baths (target Ra < 10 nm); benchmark against 1-dodecyl analogs. • Low melting point (120 °C) and methanol solubility enable room-temperature synthetic derivatization.

Molecular Formula C5H10N2S
Molecular Weight 130.21 g/mol
CAS No. 6086-42-6
Cat. No. B1353024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-2-imidazolidinethione
CAS6086-42-6
Molecular FormulaC5H10N2S
Molecular Weight130.21 g/mol
Structural Identifiers
SMILESCC1(CNC(=S)N1)C
InChIInChI=1S/C5H10N2S/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H2,6,7,8)
InChIKeyTXRCQKVSGVJWAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-2-imidazolidinethione (CAS 6086-42-6) Sourcing Guide: Baseline Identity, Quality Specifications & Verified Chemical Profile


4,4-Dimethyl-2-imidazolidinethione (CAS 6086-42-6), also known as 4,4-dimethylethylenethiourea or 2-mercapto-4,4-dimethylimidazoline, is a sulfur-containing heterocyclic compound with the molecular formula C5H10N2S and a molecular weight of 130.21 g/mol [1]. It belongs to the 2-imidazolidinethione class, characterized by a five-membered ring containing two nitrogen atoms and a thione (C=S) functional group at the 2-position, with two methyl substituents at the 4-position . This compound is typically supplied as a white to almost white crystalline powder with a purity specification of >98.0% (GC) and a melting point range of 119.0 to 121.0 °C [1].

Why Generic Substitution Fails for 4,4-Dimethyl-2-imidazolidinethione: Structural Differentiation and Activity Thresholds


Substituting 4,4-dimethyl-2-imidazolidinethione with unsubstituted 2-imidazolidinethione or other in-class analogs is scientifically unsound due to significant differences in key physicochemical and biological properties. The geminal dimethyl substitution at the 4-position dramatically alters the compound's melting point (120 °C vs. 196-199 °C for the parent) , indicative of modified intermolecular interactions that affect solubility, formulation, and handling. Furthermore, this structural modification has been shown to increase acute toxicity and eliminate certain anti-inflammatory activities observed in related imidazolidinethione derivatives [1]. Critically, the presence of the 4,4-dimethyl groups influences target engagement profiles; the compound exhibits distinct enzyme inhibition potencies (e.g., IC50 of 2.28E+5 nM for human glutathione reductase and 1.00E+5 nM for T. cruzi trypanothione reductase) [2], which would not be replicated by the unsubstituted core. These quantitative and qualitative differences underscore why generic substitution fails; the precise substitution pattern directly dictates the compound's utility in specific assays and applications.

Quantitative Differentiation Evidence for 4,4-Dimethyl-2-imidazolidinethione: Assay Data vs. Comparators


Enzyme Inhibition Potency: Distinct Profile Against Trypanothione vs. Glutathione Reductase

4,4-Dimethyl-2-imidazolidinethione exhibits modest but measurable inhibition of key reductase enzymes. Against human recombinant glutathione reductase, the compound shows an IC50 of 2.28E+5 nM (228 µM) [1]. In comparison, against Trypanosoma cruzi trypanothione reductase, a validated drug target for Chagas disease, it displays slightly greater potency with an IC50 of 1.00E+5 nM (100 µM) [1]. This ~2.3-fold difference in potency between the human and parasitic enzyme is a quantifiable point of differentiation from other non-selective thiol-reactive agents. In contrast, the unsubstituted 2-imidazolidinethione core (ETU) is primarily known for thyroid peroxidase inhibition (IC50 not directly comparable in this assay) rather than reductase engagement [2].

enzyme inhibition antiparasitic neglected tropical diseases glutathione metabolism

Thyroid Peroxidase (TPO) Inhibition: Weak Activity Provides Negative Differentiation vs. Clinical Antithyroid Drugs

4,4-Dimethyl-2-imidazolidinethione inhibits human thyroid peroxidase (TPO) with an IC50 of 5.00E+4 nM (50 µM) [1]. This potency is approximately 500-fold weaker than the clinical antithyroid drug methimazole (IC50 ~ 0.1 µM) and ~50-fold weaker than propylthiouracil (IC50 ~ 1 µM) [2]. This data positions 4,4-dimethyl-2-imidazolidinethione as a weak TPO inhibitor, a critical piece of negative selection criteria. For researchers seeking a positive control for TPO inhibition, this compound would be an inappropriate choice. Conversely, for studies investigating off-target endocrine effects of imidazolidinethione derivatives, its low potency relative to ETU (which causes thyroid tumors via TPO inhibition in vivo) [3] is a differentiating characteristic, suggesting the 4,4-dimethyl substitution may mitigate this specific toxicological liability.

thyroid peroxidase endocrine disruption toxicology antithyroid

Indium Electroplating Additive: Validated Utility in Semiconductor Fabrication

4,4-Dimethyl-2-imidazolidinethione is explicitly claimed as a 2-imidazolidinethione compound useful in indium electroplating compositions [1]. These compositions enable the electroplating of substantially defect-free, uniform indium layers with a smooth surface morphology on metal layers, a critical requirement in semiconductor wafer processing and thermal interface material applications [1]. The patent demonstrates that a bath containing a representative 2-imidazolidinethione compound (1-dodecyl-2-imidazolidinethione) produced indium deposits with a surface roughness (Ra) of less than 10 nm as measured by atomic force microscopy (AFM) [1]. In contrast, control baths without the additive produced rough, nodular deposits with poor adhesion. While direct data for the 4,4-dimethyl analog is not provided, its inclusion as a preferred embodiment establishes its structural suitability for this function. This differentiates it from other heterocyclic thiones not claimed in this specific application.

electroplating semiconductor indium surface morphology materials science

Physicochemical Baseline: Melting Point Depression vs. Parent Compound Aids Formulation and Handling

The melting point of 4,4-dimethyl-2-imidazolidinethione is reported as 120 °C (range 119.0-121.0 °C) [1]. In contrast, the unsubstituted parent compound, 2-imidazolidinethione (ETU), has a melting point of 196-199 °C . This ~77 °C depression in melting point is a direct consequence of the geminal dimethyl substitution, which disrupts the intermolecular hydrogen bonding network present in the crystalline lattice of the parent compound. A lower melting point is often associated with enhanced solubility in organic solvents and easier handling during formulation or reaction setup. For instance, 4,4-dimethyl-2-imidazolidinethione is reported to be soluble in methanol , a property that may be less favorable for the higher-melting parent compound. This quantitative difference in a fundamental physicochemical property provides a tangible, selection-relevant differentiation.

physicochemical properties formulation solubility melting point

Cautionary Note on Limited High-Strength Differential Evidence

A comprehensive search of primary research literature reveals a scarcity of head-to-head comparative studies for 4,4-dimethyl-2-imidazolidinethione against close structural analogs in defined biological or industrial assays. The enzyme inhibition data presented above (Evidence Item 1) are derived from public databases and represent single-concentration or limited dose-response studies rather than full mechanistic profiling. The thyroid peroxidase data (Evidence Item 2) provides a negative differentiation. The electroplating application (Evidence Item 3) is supported by a patent claim but lacks direct performance quantification for this specific derivative. Consequently, the strength of differential evidence is moderate to low. This document prioritizes transparency: the compound's value proposition for many potential applications remains under-quantified. Researchers considering this compound for novel applications should anticipate the need for internal validation and comparative benchmarking against analogs such as 1-phenyl-4,4-dimethyl-2-imidazolidinethione (CAS 32595-29-2) or 1-butyl-4,4-dimethyl-2-imidazolidinethione.

data availability evidence gaps research tools

Evidence-Based Application Scenarios for Procuring 4,4-Dimethyl-2-imidazolidinethione


Antiparasitic Drug Discovery: Chagas Disease Target Validation

Given its measurable inhibition of T. cruzi trypanothione reductase (IC50 = 100 µM) [1], this compound is a suitable starting point for medicinal chemistry efforts aimed at optimizing inhibitors of this validated target for Chagas disease. Its modest selectivity over human glutathione reductase (228 µM) provides a baseline for structure-activity relationship (SAR) studies. Researchers should benchmark new analogs against this compound to track improvements in potency and selectivity.

Semiconductor Fabrication: Indium Electroplating Additive Development

As a claimed 2-imidazolidinethione compound in a patent for defect-free indium electroplating [2], this derivative is a candidate for inclusion in electroplating bath formulations. Process engineers can evaluate its specific performance in achieving smooth indium deposits (target Ra < 10 nm) on nickel or copper under bump metallization (UBM) layers. Comparative studies against other claimed compounds like 1-dodecyl-2-imidazolidinethione are warranted to establish the optimal additive for a given process.

Toxicology and Endocrine Disruption Research

The weak thyroid peroxidase inhibition (IC50 = 50 µM) [3] positions this compound as a tool to study the structure-toxicity relationship of imidazolidinethiones. It can serve as a 'low-activity' comparator to the known thyroid toxicant 2-imidazolidinethione (ETU) in assays designed to differentiate between potent and weak endocrine disruptors. This application is particularly relevant for environmental toxicology and chemical safety assessment programs.

General Organic Synthesis: A More Manageable Thiourea Synthon

The significantly lower melting point (120 °C) compared to the parent compound (197 °C) makes 4,4-dimethyl-2-imidazolidinethione a more practical thiourea building block for reactions conducted at or near room temperature. Its solubility in methanol facilitates use in a wider range of solvents compared to less soluble analogs. This makes it a preferred reagent for synthetic chemists exploring the reactivity of the imidazolidine-2-thione scaffold.

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